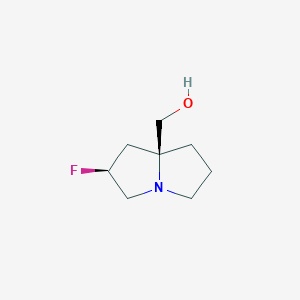

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJRFPVPHUYVFE-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(CN2C1)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H](CN2C1)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

An In-depth Technical Guide

Executive Summary: This document provides a comprehensive technical overview of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a fluorinated pyrrolizidine derivative of significant interest to the pharmaceutical and organic chemistry sectors. We will explore its unique molecular structure, physicochemical properties, chemical reactivity, and synthesis, with a focus on its critical role as a synthetic intermediate in drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. When combined with rigid, three-dimensional scaffolds like the pyrrolizidine core, the resulting structures become powerful tools for probing complex biological systems. This compound is a prime example of such a molecule, serving as a vital building block in the synthesis of advanced therapeutic agents.

While the broader class of pyrrolizidine alkaloids (PAs) is often associated with hepatotoxicity, this is primarily linked to compounds with a 1,2-unsaturated necine base.[1][2] These unsaturated PAs are metabolically activated by cytochrome P450 enzymes to form highly reactive electrophiles that damage cellular macromolecules.[1][2][3] In contrast, this compound features a saturated necine base, which is generally considered non-toxic or significantly less toxic, making it a safe and valuable scaffold for medicinal chemistry.[1][2]

Its primary significance lies in its application as a key intermediate for novel inhibitors targeting the KRAS oncogene, a critical driver in many human cancers, including pancreatic, colorectal, and lung cancers.[4] The specific stereochemistry and fluorination of this molecule are essential for achieving the desired three-dimensional configuration for potent biological activity.[4]

Molecular Structure and Identification

The defining characteristics of this compound are its bicyclic pyrrolizidine framework and two critical, contiguous stereocenters.

2.1 Nomenclature and Identification

-

Systematic Name: this compound

2.2 Key Structural Features The molecule's structure is distinguished by two key chiral centers that dictate its three-dimensional shape:

-

A Fluorotertiary Carbon Center (C-2): The fluorine atom is not merely a placeholder for hydrogen. Its high electronegativity alters the local electronic environment, influencing the molecule's pKa, dipole moment, and ability to form hydrogen bonds. This can lead to enhanced binding affinity with target proteins.[]

-

An Azaquaternary Carbon Center (C-7a): This bridgehead carbon provides structural rigidity to the bicyclic system, locking the molecule into a specific conformation.[4] This pre-organized structure can reduce the entropic penalty upon binding to a biological target, contributing to higher efficacy.

The presence of these two centers makes the stereospecific synthesis of this compound a significant chemical challenge.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The relationship between reactivity of metabolites of pyrrolizidine alkaloids and extrahepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 5. ((2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)metha… [cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. keyorganics.net [keyorganics.net]

- 9. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C8H14FNO | CID 118109097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Spectroscopic Characterization of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a key fluorinated building block in medicinal chemistry, notably in the synthesis of KRAS inhibitors. Due to the limited availability of public experimental spectra for this specific stereoisomer, this document presents a comprehensive predicted spectroscopic profile based on fundamental principles and data from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Introduction

This compound (Molecular Formula: C₈H₁₄FNO, Molecular Weight: 159.20 g/mol ) is a saturated heterocyclic compound featuring a pyrrolizidine core. The strategic incorporation of a fluorine atom and a hydroxymethyl group at specific stereocenters makes it a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. Its structural rigidity and the electronic properties imparted by the fluorine atom can significantly influence the binding affinity and pharmacokinetic properties of the final drug candidates.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound. This guide provides an in-depth discussion of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Stereochemistry

The structure of this compound is depicted below. The designated stereochemistry at C-2 and C-7a is crucial for its intended biological activity in larger molecules.

Caption: A typical workflow for acquiring NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, C-H, C-N, C-O, and C-F bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3200 - 3600 | Broad, Strong | Alcohol -OH |

| C-H stretch | 2850 - 3000 | Medium to Strong | Aliphatic C-H |

| C-O stretch | 1000 - 1100 | Strong | Primary Alcohol C-O |

| C-F stretch | 1000 - 1100 | Strong | Alkyl Fluoride C-F |

| C-N stretch | 1020 - 1250 | Medium | Amine C-N |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 159.11

-

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for pyrrolizidine alkaloids include the loss of the substituent at the 7a position and cleavage of the pyrrolizidine rings. [1][2][3]The presence of the fluorine atom will also influence the fragmentation. Key expected fragments include:

-

[M - H₂O]⁺ (m/z 141): Loss of water from the alcohol.

-

[M - CH₂OH]⁺ (m/z 128): Loss of the hydroxymethyl radical.

-

Fragments corresponding to the cleavage of the pyrrolizidine ring system. Characteristic ions for the saturated pyrrolizidine core are expected at m/z 82, 83, and 96.

-

Conclusion

References

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved from [Link]

-

Mass fragmentation pattern of pyrrolizidine alkaloids found in... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC - NIH. (2021, November 16). Retrieved from [Link]

Sources

Introduction to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: A Modern Synthetic Scaffold

An In-depth Technical Guide on the Putative Mechanism of Action of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

This guide provides a comprehensive analysis of the potential mechanism of action of this compound. As a synthetic fluorinated pyrrolizidine derivative, its primary role to date has been as a key building block in the synthesis of novel therapeutic agents, particularly KRAS inhibitors[1]. Direct studies on its intrinsic biological activity are not yet prevalent in public literature. Therefore, this document synthesizes information from the well-characterized mechanisms of natural pyrrolizidine alkaloids (PAs) and the strategic role of fluorination in medicinal chemistry to propose a putative mechanism of action and a clear experimental path for its validation.

This compound is a chiral, bicyclic pyrrolidinol derivative[2]. Its structure is notable for two key features: the pyrrolizidine core and the strategic placement of a fluorine atom. The pyrrolizidine nucleus is a common motif in a large class of natural products known as pyrrolizidine alkaloids (PAs)[3][4][5]. The fluorine atom, on the other hand, is a modern addition from the medicinal chemist's toolkit, often used to enhance metabolic stability, binding affinity, and bioavailability[].

This compound is recognized as a critical intermediate in the development of new drugs, particularly those targeting mutations in the KRAS gene, which are significant drivers in many human cancers[1]. Its defined stereochemistry is essential for its specific three-dimensional configuration and subsequent biological interactions when incorporated into a larger, active molecule[1]. While it is sold as a research chemical and drug intermediate[7][8][9], its own mechanism of action is a subject of scientific inquiry, primarily by extension from its parent class of PAs and its intended therapeutic applications.

The Precedent: Mechanism of Action of Natural Pyrrolizidine Alkaloids

To understand the potential actions of the synthetic fluorinated derivative, one must first understand the well-documented toxicology of natural PAs. PAs themselves are largely inert; they are pro-toxins that require metabolic activation to exert their effects[10].

2.1. Metabolic Activation by Cytochrome P450

The primary pathway for PA toxicity begins in the liver. Cytochrome P450 enzymes (CYPs), particularly members of the CYP3A family, catalyze the oxidation of the 1,2-unsaturated necine base of PAs[11][12]. This process generates highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs)[13]. These electrophilic metabolites are the ultimate toxic agents.

2.2. Cellular Damage via Macromolecular Adducts

DHPAs are potent alkylating agents. They readily react with cellular nucleophiles, forming covalent adducts with DNA, proteins, and other macromolecules[12][13]. This widespread alkylation leads to a cascade of detrimental cellular events:

-

Genotoxicity: DNA adducts and cross-links can interfere with replication and transcription, leading to mutations, chromosomal damage, and cell cycle arrest, often in the G2/M phase[11][12][14].

-

Cytotoxicity: The formation of protein adducts disrupts cellular function, leading to loss of cell viability and induction of apoptosis (programmed cell death)[12][13][15].

-

Hepatotoxicity: The liver, being the primary site of metabolic activation, bears the brunt of the damage, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS)[13].

The diagram below illustrates this established pathway for natural PAs.

Caption: Metabolic activation pathway of natural pyrrolizidine alkaloids.

Putative Mechanism of Action for this compound

Given its structure, there are two primary hypotheses for the mechanism of action of this fluorinated compound.

Hypothesis 1: Bioactivation-Dependent Activity

This hypothesis assumes the compound could act similarly to natural PAs. However, its structure has one critical difference: it is a saturated pyrrolizidine ring system (a hexahydro-pyrrolizine). The metabolic activation of natural PAs to toxic DHPAs requires a 1,2-double bond in the pyrrolizidine nucleus, which this compound lacks.

Therefore, it is highly unlikely that this compound can be metabolized into the classic reactive pyrrolic species associated with PA toxicity. The absence of this unsaturation suggests a significantly different, and likely much safer, toxicological profile. The fluorine atom further strengthens the C-F bond, making it resistant to metabolic cleavage.

Hypothesis 2: Target-Specific Interaction as a Structural Scaffold

This is the more plausible hypothesis, supported by its known use as an intermediate for KRAS inhibitors[1]. In this context, the compound is not the final active agent but a crucial structural component. Its "mechanism of action" is to provide the correct three-dimensional scaffold for the final drug to bind to its intended target.

-

Structural Rigidity: The bicyclic pyrrolizidine core provides a rigid, defined conformation, which is essential for precise binding to a protein's active or allosteric site[].

-

Fluorine-Mediated Interactions: The fluorine atom is not a passive element. It can significantly influence binding affinity by:

-

Modulating pKa: Affecting the basicity of the nearby nitrogen atom.

-

Forming Orthogonal Multipolar Interactions: Engaging in favorable electrostatic interactions with the protein backbone or side chains.

-

Improving Pharmacokinetics: Enhancing membrane permeability and blocking metabolic degradation at that position[].

-

The diagram below illustrates its role as a building block for a targeted inhibitor.

Caption: Role as a structural scaffold in a targeted therapeutic.

Experimental Protocols for Mechanistic Elucidation

To validate these hypotheses, a structured experimental approach is necessary. The following protocols provide a framework for investigating the compound's intrinsic activity and its role as a scaffold.

4.1. Experiment 1: In Vitro Metabolic Stability Assessment

-

Objective: To determine if the compound is metabolized by liver enzymes and to search for the formation of reactive metabolites.

-

Methodology:

-

Incubation: Incubate 1-10 µM of this compound with human liver microsomes (HLMs) or specific recombinant CYP enzymes (e.g., CYP3A4) in the presence of an NADPH-regenerating system.

-

Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and identify any potential metabolites. A parallel incubation with a known PA (e.g., lasiocarpine) will serve as a positive control for metabolite formation[11][12].

-

GSH Trapping: In a separate experiment, include glutathione (GSH) in the incubation mixture to trap any electrophilic metabolites that may form.

-

Expected Data Summary:

| Compound | Half-Life (min) in HLM | Key Metabolites Detected | GSH Adducts |

| ((2S,7AS)-2-fluoro...) | >60 (Predicted) | None or minor oxidation | Not Detected |

| Lasiocarpine (Control) | ~15 | Dehydrolasiocarpine | Detected |

4.2. Experiment 2: Cellular Cytotoxicity and Genotoxicity Assays

-

Objective: To assess the compound's potential to cause cell death and DNA damage.

-

Methodology:

-

Cell Lines: Use metabolically competent liver cell lines like HepaRG or CYP-expressing TK6 cells[11][12][15]. A standard line like HepG2 can be used as a non-metabolizing control.

-

Treatment: Expose cells to a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

-

Cytotoxicity Assay: Measure cell viability using a standard method like the MTT or Cell Counting Kit-8 (CCK-8) assay[15].

-

Apoptosis Assay: Quantify apoptosis using Annexin V/PI staining and flow cytometry[15].

-

Genotoxicity Assay: Perform a micronucleus assay to detect chromosome damage[11][12].

-

Workflow Diagram:

Caption: Workflow for cellular toxicity and genotoxicity screening.

Conclusion and Future Directions

The available evidence strongly suggests that this compound does not act via the classic bioactivation-dependent toxicity pathway of natural pyrrolizidine alkaloids due to its saturated core. Its primary mechanism of action is realized upon its incorporation into a larger therapeutic molecule, where it serves as a rigid, fluorinated scaffold to facilitate high-affinity, specific binding to a protein target such as KRAS.

Future research should focus on synthesizing the final drug candidates derived from this intermediate and evaluating their specific target engagement, cellular activity, and overall pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a robust framework for confirming its safety profile and validating its role as a high-value building block in modern drug discovery.

References

-

Ji, L., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxins (Basel). Available from: [Link]

-

Gao, Y., et al. (2022). Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells. Archives of Toxicology. Available from: [Link]

-

Li, Y., et al. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. Archives of Toxicology. Available from: [Link]

-

Li, Y., et al. (2020). Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. PMC - NIH. Available from: [Link]

-

Ruan, J., et al. (2021). Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. ResearchGate. Available from: [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available from: [Link]

-

Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2023). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences. Available from: [Link]

-

WIPO Patentscope. WO/2024/092420 PREPARATION METHOD FOR ((2R,7AS)-2-FLUOROHEXAHYDRO-1H-PYRROLIZIN-7A-YL)METHANOL. Available from: [Link]

-

PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Available from: [Link]

-

Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. Available from: [Link]

-

Kowalczyk, E., et al. (2022). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. MDPI. Available from: [Link]

Sources

- 1. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 2. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol CAS#: 2097518-76-6 [m.chemicalbook.com]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ((2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)metha… [cymitquimica.com]

- 10. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability Assessment of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Introduction: Compound Profile and Rationale for Stability Testing

This guide provides a comprehensive technical overview of the methodologies required to establish the in vitro stability profile of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol . As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, enabling researchers to generate robust, interpretable data crucial for drug development decisions.

Structural and Chemical Profile

The molecule , this compound, is a fluorinated pyrrolizidine derivative. Its key structural features include:

-

A rigid bicyclic pyrrolizidine core.

-

A strategically placed fluorine atom, which is known to modulate electronic properties and metabolic stability.[]

-

A primary alcohol functional group.

-

Two stereocenters, defining its specific three-dimensional configuration.

With a molecular formula of C₈H₁₄FNO and a molecular weight of 159.20 g/mol , this compound serves as a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of novel KRAS inhibitors for oncology research.[2][3][4]

The Significance of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond's high strength and the fluorine atom's high electronegativity can confer several advantageous properties.[5] Specifically, fluorine substitution often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This modification can also improve lipophilicity and binding affinity to target proteins, making an early and thorough assessment of metabolic stability a high-priority task.[6]

The Imperative of In Vitro Stability in Drug Discovery

In vitro stability is a cornerstone of early drug discovery, providing the first insights into a compound's potential pharmacokinetic profile.[8] A compound that is rapidly degraded in the liver or blood is unlikely to achieve the necessary exposure to be effective in vivo.[9] Therefore, assessing stability is fundamental for:

-

Candidate Selection: Ranking and prioritizing compounds with favorable pharmacokinetic characteristics.[10]

-

Predicting In Vivo Clearance: Using in vitro data to calculate parameters like intrinsic clearance (CLint), which helps predict in vivo hepatic clearance and bioavailability.[9][10]

-

Ensuring Data Integrity: Confirming that the parent compound is stable under various assay conditions (e.g., in cell culture media or plasma for protein binding studies) is essential for the accurate interpretation of other biological data.[11]

Foundational Principles of In Vitro Stability Assessment

A comprehensive stability profile is built upon three pillars of investigation: metabolic stability, plasma stability, and chemical stability. Each addresses a distinct potential liability.

Overview of Key Stability Assays

-

Metabolic Stability: Primarily evaluates susceptibility to metabolism by liver enzymes, the body's main detoxification system.[12] This is typically assessed using human liver microsomes (HLM), which are rich in Phase I CYP enzymes.[13]

-

Plasma Stability: Measures degradation by enzymes present in blood plasma, such as hydrolases and esterases.[14] This is particularly relevant for compounds with functional groups like esters or amides and for parenterally administered drugs.[15]

-

Chemical Stability: Assesses intrinsic stability to non-enzymatic degradation, primarily hydrolysis, across a range of pH values that mimic physiological environments (e.g., the stomach and intestines).[16][17]

The Analytical Cornerstone: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for these studies. Its exceptional sensitivity and selectivity allow for the precise quantification of the parent compound's disappearance from a complex biological matrix over time.[13][18]

General Workflow for In Vitro Stability Screening

The following diagram illustrates the overarching workflow for assessing a new chemical entity (NCE) like this compound.

Protocol Deep Dive: Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale

This assay quantifies the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, located in the endoplasmic reticulum of hepatocytes.[19] Liver microsomes are vesicles of these membranes and provide a robust, cell-free system for this assessment.[12] The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system as a cofactor to fuel the oxidative enzymatic cycles.[20] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a measure of the innate metabolic activity of the liver towards the compound.[12]

Experimental Workflow: HLM Stability Assay

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format to ensure throughput and reproducibility.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[20]

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[19]

-

Prepare a 1 µM working solution of the test compound, this compound, in the phosphate buffer. Ensure the final DMSO concentration is below 0.5%.[20]

-

Prepare working solutions for positive control compounds (e.g., a rapidly metabolized compound like Dextromethorphan and a slowly metabolized one like Verapamil).[20]

-

-

Incubation Procedure:

-

Add pooled human liver microsomes to the test compound working solution to a final protein concentration of 0.5 mg/mL.[12][20]

-

Self-Validation Control: Prepare parallel incubations for the test compound without the NADPH regenerating system. Any compound loss in this well indicates non-enzymatic degradation or binding, not metabolic instability.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). This is your T=0 time point.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[19][20]

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated microsomal proteins.[21]

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples via a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

-

Data Analysis and Interpretation

-

Calculate Percent Remaining:

-

% Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

-

-

Determine Rate of Elimination (k):

-

Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression line of this plot is the negative rate constant (-k).

-

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

| Calculated Half-Life (t½) | Stability Classification | Interpretation for Drug Development |

| > 60 min | High Stability | Low intrinsic clearance predicted. Favorable for achieving sufficient in vivo exposure. |

| 15 - 60 min | Moderate Stability | Moderate clearance predicted. May be acceptable, but structure-activity relationship (SAR) efforts could focus on improvement. |

| < 15 min | Low Stability | High intrinsic clearance predicted. High risk of poor oral bioavailability and short in vivo half-life. A significant liability. |

Protocol Deep Dive: Stability in Human Plasma

Scientific Rationale

While liver metabolism is the primary clearance pathway for many drugs, degradation can also occur in systemic circulation.[9] Human plasma contains various enzymes, including carboxylesterases and proteases, that can hydrolyze susceptible functional groups.[11] Assessing plasma stability is crucial because instability can lead to a short in vivo half-life, especially for intravenously administered drugs, and can complicate the analysis of pharmacokinetic samples.[14][22] Although this compound lacks a highly susceptible ester or amide group, this assay is a mandatory checkpoint to rule out unforeseen instability.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Thaw pooled human plasma (heparinized) at 37°C and keep it on ice until use.

-

Prepare a 1 µM working solution of the test compound in plasma. It is often practical to add a small volume of a concentrated stock (e.g., in DMSO) to the plasma, ensuring the final organic solvent concentration is minimal (<1%).

-

Prepare a positive control (e.g., Propantheline, which is known to be unstable in plasma).

-

-

Incubation and Sampling:

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis and Interpretation

The primary output is the percent of the compound remaining over time, calculated relative to the T=0 sample. If significant degradation (>15-20% loss over 2 hours) is observed, a half-life can be calculated using the same method described for metabolic stability. For a compound like this compound, high stability (e.g., >90% remaining after 120 minutes) is the expected and desired outcome.

Protocol Deep Dive: Chemical Stability Across a pH Range

Scientific Rationale

Chemical stability assesses a compound's susceptibility to degradation in aqueous solution without enzymatic action.[23] This is most commonly evaluated as pH-dependent hydrolysis.[18] This assay is critical for predicting the fate of an orally administered drug, which must survive the highly acidic environment of the stomach (pH ~1-2) and the neutral-to-slightly-alkaline conditions of the small intestine (pH ~6.5-7.6).[16] Instability at these pH values can severely limit oral bioavailability.

Experimental Workflow: pH Stability Assay

Sources

- 2. ((2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)metha… [cymitquimica.com]

- 3. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C8H14FNO | CID 118109097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Plasma Stability Assay | Domainex [domainex.co.uk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. hudsonlabautomation.com [hudsonlabautomation.com]

- 18. waters.com [waters.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. enamine.net [enamine.net]

A Technical Guide to the Solubility Profile of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for Pharmaceutical Development

Abstract

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a fluorinated pyrrolizidine derivative with a defined stereochemistry that serves as a critical synthetic intermediate in the development of novel therapeutics, notably as a building block for KRAS inhibitors.[1] The physicochemical properties of such intermediates are paramount to their successful application in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. Solubility, in particular, is a critical attribute that dictates solvent selection for synthesis, purification, and the preparation of vehicles for preclinical testing. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We synthesize theoretical principles with actionable experimental protocols to offer a robust guide for researchers, chemists, and formulation scientists.

Introduction to the Compound and the Imperative of Solubility

The Fluorinated Pyrrolizidine Scaffold

The pyrrolizidine alkaloid core is a nitrogen-containing bicyclic structure found in numerous natural products.[2] While many natural pyrrolizidine alkaloids are associated with toxicity, their rigid, three-dimensional structure makes them an attractive scaffold for medicinal chemistry.[2][3][4] The introduction of a fluorine atom, as in this compound, is a strategic modification. Fluorination is a well-established strategy in drug design to modulate key molecular properties such as metabolic stability, pKa, lipophilicity, and target-binding affinity.[5][6] Specifically, the C-F bond can enhance metabolic resistance and alter the compound's electronic profile, which can lead to improved pharmacokinetic properties.[]

Structural Features of this compound

This molecule, with a molecular formula of C₈H₁₄FNO and a molecular weight of 159.20 g/mol , possesses several key features that govern its solubility:[1]

-

A Tertiary Amine: The nitrogen atom in the pyrrolizidine core is a tertiary amine, which can act as a hydrogen bond acceptor.

-

A Primary Alcohol: The hydroxymethyl group (-CH₂OH) is a strong hydrogen bond donor and acceptor.

-

A Fluorine Atom: The fluorine atom is a weak hydrogen bond acceptor and significantly increases the local polarity of the molecule.

-

A Saturated Bicyclic Core: The non-aromatic, hydrocarbon-rich scaffold contributes to the molecule's lipophilic character.

The interplay between the polar alcohol and amine functionalities and the more lipophilic carbocyclic framework suggests a nuanced solubility profile, with expected solubility in both polar and some non-polar organic solvents.

Why Solubility is a Critical Parameter in Drug Development

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is fundamental for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to ensure high yield and purity.

-

Formulation Science: Developing stable and bioavailable dosage forms. Poor solubility is a major hurdle in formulation development.[8]

-

Preclinical Testing: Preparing homogenous dosing solutions for in vitro and in vivo assays to ensure accurate and reproducible results.[9]

-

Analytical Chemistry: Choosing suitable mobile phases for chromatographic purification and analysis.

Theoretical Framework for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide a rapid and cost-effective means to estimate solubility and guide solvent selection.

The "Like Dissolves Like" Principle

This adage remains a cornerstone of solubility science. The solubility of a solute is maximized in a solvent that shares similar intermolecular forces. For our target molecule, this means:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) should be effective due to their ability to form hydrogen bonds with the molecule's hydroxyl group and nitrogen atom.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone) can interact via dipole-dipole forces and hydrogen bond acceptance.

-

Non-Polar Solvents (e.g., Hexane) are expected to be poor solvents, as they cannot effectively solvate the polar functional groups.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative approach by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] The principle states that substances with similar HSP values are likely to be miscible.[10][12]

The HSP for a solute and solvent are plotted in a 3D "Hansen space." The distance (Ra) between the solute and solvent in this space is calculated:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, we can anticipate moderate-to-high values for δP and δH. This framework is widely used in the pharmaceutical industry to predict drug-excipient compatibility and select appropriate solvents.[12]

Impact of Fluorination on Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is inversely related to aqueous solubility but can correlate with solubility in organic solvents. The effect of fluorination on LogP is complex; while a single fluorine atom can increase lipophilicity, in some cases, intramolecular interactions can lead to an unexpected reduction in LogP.[13][14][15] For this molecule, the fluorine atom, being highly electronegative, will influence the dipole moment, which could enhance solubility in moderately polar solvents.[14][15]

Estimated Solubility Profile

While experimental data for this specific molecule is not publicly available, we can generate a qualitative and semi-quantitative estimation based on the principles above and data for analogous structures like pyrrolizidine alkaloids and other fluorinated heterocycles.[2][4][16] Pyrrolizidine alkaloids are generally soluble in polar to semi-polar organic solvents like methanol and acetonitrile.[4][16]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant (ε) | Predicted Solubility Class | Estimated Range (mg/mL) | Rationale |

| Polar Protic | Methanol | 32.7 | Very Soluble | > 100 | Strong H-bonding with -OH and N. |

| Ethanol | 24.6 | Very Soluble | > 100 | Strong H-bonding with -OH and N.[2] | |

| Isopropanol | 18.2 | Freely Soluble | 50 - 100 | Good H-bonding, slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 100 | Strong polar interactions and H-bond acceptor. |

| Acetonitrile | 37.5 | Soluble | 30 - 100 | Good dipole interactions.[4][16] | |

| Acetone | 20.7 | Soluble | 30 - 100 | Moderate polarity, H-bond acceptor. | |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | Freely Soluble | 50 - 100 | Solvates the carbocyclic core well, interacts with dipoles. |

| Ethyl Acetate | 6.0 | Sparingly Soluble | 5 - 30 | Limited polarity and H-bonding capacity. | |

| Non-Polar | Toluene | 2.4 | Slightly Soluble | 1 - 10 | Primarily dispersion forces, poor solvation of polar groups. |

| Hexane | 1.9 | Very Slightly Soluble / Insoluble | < 1 | Mismatch in polarity, unable to break solute-solute H-bonds. |

Disclaimer: These values are estimations derived from physicochemical principles and data on analogous compounds. Experimental verification is required for precise quantification.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[17][18][19] This method ensures that the solution is truly saturated and that the measured value reflects the thermodynamic potential for the drug to dissolve.[20]

Shake-Flask Protocol (ICH Guideline Compliant)

This protocol is designed to be a self-validating system for generating high-quality, reproducible solubility data.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (0.22 µm PTFE syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[21][22]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, which can be visually confirmed.[18] A common starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium. A 24-hour incubation is standard for thermodynamic solubility to ensure complete equilibrium is reached.[9][23] A preliminary experiment can be run to determine the time needed to reach a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is best achieved by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a chemically compatible 0.22 µm syringe filter. Ensure the filter material does not adsorb the compound.[21]

-

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.[24]

-

Analyze the standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).[21]

-

Dilute the saturated sample aliquot with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Implications for Drug Development

An accurate solubility profile is not merely academic; it directly informs critical development decisions:

-

For the Process Chemist: A high solubility in a solvent like ethanol or isopropanol suggests these may be excellent choices for final crystallization steps, as they are relatively non-toxic (Class 3 solvents). Conversely, poor solubility in a non-polar solvent like hexane indicates it could be a powerful anti-solvent for inducing precipitation.

-

For the Formulation Scientist: High solubility in solvents like DMSO is expected, confirming its utility for preparing high-concentration stock solutions for in vitro screening. However, for in vivo studies, solvents must be biocompatible. Knowledge of solubility in co-solvent systems (e.g., ethanol/water) becomes crucial for developing injectable formulations.

-

For the Toxicologist: The choice of vehicle for toxicology studies is paramount. An inappropriate vehicle can lead to precipitation at the injection site, causing irritation and confounding study results. A detailed solubility profile allows for the selection of a safe and effective vehicle that ensures complete dissolution at the required dose.

Conclusion

While this compound is an intermediate rather than a final API, a thorough understanding of its solubility is indispensable for efficient and robust drug development. This guide provides a dual approach: a theoretical framework based on established physicochemical principles for initial estimation and a detailed, reliable experimental protocol for definitive measurement. By leveraging Hansen Solubility Parameters and the gold-standard shake-flask method, researchers can confidently select appropriate solvents, streamline process development, and enable the seamless progression of novel therapeutic candidates from the laboratory to preclinical evaluation.

References

-

West, T. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Retrieved from [Link]

-

Bashimam, M. J., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]

-

Van Lier, G., et al. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(21), 4491-4496. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

O'Driscoll, A. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Retrieved from [Link]

-

GlobalData Healthcare. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmaceutical Technology. Retrieved from [Link]

-

Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(1), 15-25. Retrieved from [Link]

-

Pan, L., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(15), 4251-4256. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO-prequalified fixed-dose combinations of antituberculosis medicines. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Retrieved from [Link]

-

Key, J., et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 49-62. Retrieved from [Link]

-

Marques, M. R. C., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Gáspár, A., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics, 14(6), 1269. Retrieved from [Link]

-

Baka, E., et al. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-15. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Vermeire, F. H., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

-

Llinàs, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. Retrieved from [Link]

-

Gambaretto, G. P., & Napoli, M. (1983). Determination of the fluorine solubility in various solvents. Journal of Fluorine Chemistry, 22(2), 169-173. Retrieved from [Link]

-

Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114-5124. Retrieved from [Link]

-

Moreira, R., et al. (2018). Update on analytical methods for toxic pyrrolizidine alkaloids. ResearchGate. Retrieved from [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 166. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1986). Pyrrolizidine Derivative Alkylating Agents and Related Plant Alkaloids. Retrieved from [Link]

-

Loureiro, L., et al. (2021). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 10(10), 2291. Retrieved from [Link]

-

Kowalczyk, E., et al. (2023). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules, 28(19), 6777. Retrieved from [Link]

Sources

- 1. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. enamine.net [enamine.net]

- 10. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. who.int [who.int]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. researchgate.net [researchgate.net]

A Technical Guide to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, a fluorinated pyrrolizidine derivative of interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, commercial availability, and its role as a key building block in the synthesis of complex molecules for pharmaceutical applications.

Introduction: A Chiral Building Block with Pharmaceutical Potential

This compound, with the CAS number 2820537-15-1, is a specialized chemical intermediate.[1][2] Its structure is characterized by a bicyclic pyrrolizidine core, a strategically placed fluorine atom, and a hydroxymethyl group, all arranged in a specific three-dimensional orientation. This defined stereochemistry is crucial for its utility in the synthesis of chiral drugs, where enantiomeric purity is paramount for therapeutic efficacy and safety. While this specific isomer is commercially available, it is important to note that its diastereomer, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 2097518-76-6), is more extensively documented in scientific literature, particularly as a key intermediate in the development of novel KRAS inhibitors for oncology research.[3] The insights from its diastereomer's applications suggest a significant, albeit less explored, potential for the (2S,7aS) isomer in medicinal chemistry.

Physicochemical Properties and Specifications

The molecular formula of this compound is C₈H₁₄FNO, and it has a molecular weight of 159.20 g/mol .[1] It is typically supplied as a solid-liquid mixture, appearing as a light yellow to yellow substance.[4] For long-term storage, it is recommended to keep the compound at 4°C, protected from light.[4] When dissolved in a solvent, it should be stored at -80°C for up to six months or -20°C for one month, with continued protection from light.[4]

| Property | Value | Source |

| CAS Number | 2820537-15-1 | [1][2] |

| Molecular Formula | C₈H₁₄FNO | [1] |

| Molecular Weight | 159.20 g/mol | [1] |

| Appearance | Light yellow to yellow (Solid-Liquid Mixture) | [4] |

| Purity (GC) | ≥99.40% | [4] |

| Storage | 4°C, protect from light | [4] |

A Certificate of Analysis for a commercial batch of this compound confirmed its identity through ¹H NMR spectroscopy, which was consistent with its structure, and a purity of 99.40% as determined by gas chromatography.[4]

Commercial Availability

This compound is available from several specialized chemical suppliers for research and development purposes. It is important to note that this product is intended for laboratory use only and not for human or veterinary applications.[1][5]

Known Commercial Suppliers:

-

MedChemExpress: Offers the compound under the catalog number HY-W106164A.[1]

-

ChemScene: Provides the compound with the catalog number CS-0613533.[2]

-

AKSci: Lists the compound as product 3682ES.[5]

-

BLDpharm: Supplies the compound under CAS number 2820537-15-1.[6]

-

CymitQuimica: Offers the compound with reference IN-DA024TF2.

-

CP Lab Safety: Provides the compound in various quantities.

Pricing and availability are subject to change and can be obtained by inquiry from the respective suppliers.

Applications in Drug Discovery and Development

This compound is primarily utilized as a drug intermediate for the synthesis of various active compounds.[1] The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

While specific applications of the (2S,7aS) isomer are not extensively detailed in the public domain, the well-documented use of its (2R,7aS) diastereomer offers valuable insights into its potential roles. The (2R,7aS) isomer is a critical building block for novel KRAS inhibitors, which are at the forefront of targeted cancer therapy.[3] Given the importance of stereochemistry in drug-receptor interactions, the (2S,7aS) isomer could be instrumental in the following areas:

-

Stereoselective Synthesis: As a chiral building block, it allows for the stereospecific synthesis of complex molecules, which is crucial for developing drugs that target specific protein isoforms or receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: The availability of different stereoisomers is essential for comprehensive SAR studies. By comparing the biological activity of compounds derived from the (2S,7aS) isomer with those from the (2R,7aS) isomer, researchers can elucidate the optimal stereochemical configuration for a desired therapeutic effect.

-

Fragment-Based Drug Design: This molecule can serve as a valuable fragment in fragment-based screening campaigns to identify novel starting points for drug discovery programs.

The workflow for utilizing such a building block in a drug discovery program is illustrated below:

Figure 1: A conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

Synthesis and Stereochemical Considerations

The key challenge in the synthesis of this molecule lies in the precise control of two chiral centers: the tertiary carbon bearing the fluorine atom and the quaternary carbon at the ring junction.

Figure 2: A generalized synthetic strategy for controlling the stereochemistry of fluorinated pyrrolizidines.

Conclusion

This compound is a valuable, commercially available chiral building block for researchers engaged in pharmaceutical and medicinal chemistry. While its specific applications are not as broadly documented as its (2R,7aS) diastereomer, its unique stereochemical and electronic properties make it a compound of significant interest for the synthesis of novel therapeutic agents. The information provided in this guide serves as a foundational resource for scientists looking to incorporate this fluorinated pyrrolizidine derivative into their research and development programs.

References

-

Blazechem. This compound. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2820537-15-1 this compound AKSci 3682ES [aksci.com]

- 6. 2820537-15-1|((2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol|BLD Pharm [bldpharm.com]

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol as a chiral building block

An In-depth Technical Guide to ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: A Novel Chiral Building Block for Drug Discovery

Abstract

The strategic introduction of fluorine and the control of stereochemistry are cornerstone principles in modern medicinal chemistry. Fluorinated chiral building blocks offer a powerful toolset for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the pyrrolizidine scaffold, specifically this compound. While its diastereomer, ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, has been more extensively documented as a critical intermediate in the development of KRAS inhibitors[1], the (2S,7aS) isomer represents a vital tool for probing structure-activity relationships (SAR) and developing novel chemical entities. This document provides a comprehensive overview of the molecular profile, strategic importance, a proposed stereoselective synthesis, and potential applications of this emerging chiral building block.

Introduction: The Strategic Value of Fluorinated Pyrrolizidines

The pyrrolizidine alkaloid core is a nitrogen-fused bicyclic system that provides a rigid, three-dimensional structure, making it a "privileged scaffold" in drug design[2]. Its defined conformational rigidity can lead to higher binding affinity and selectivity for biological targets. When combined with fluorine—the most electronegative element—the utility of this scaffold is significantly enhanced.

The Role of Fluorine in Drug Design:

-

Metabolic Stability: A fluorine atom can block sites of oxidative metabolism. Replacing a C-H bond with a C-F bond, one of the strongest in organic chemistry, can significantly increase a drug's half-life.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, altering their ionization state at physiological pH and thereby affecting cell permeability and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, often improving binding potency[].

-

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The subject of this guide, this compound, combines the rigid pyrrolizidine core with a stereodefined fluorine atom and a hydroxymethyl group (-CH2OH) at the C7a bridgehead position, which serves as a versatile handle for further chemical elaboration.

Molecular Profile and Physicochemical Properties

The precise three-dimensional arrangement of atoms in this compound is critical to its function as a chiral building block. It possesses two key stereocenters: one at the C2 position bearing the fluorine atom (S configuration) and a quaternary bridgehead carbon at the C7a position (S configuration).

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2820537-15-1 | [4][5][6] |

| Molecular Formula | C₈H₁₄FNO | [5][6] |

| Molecular Weight | 159.20 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Solubility | Soluble in methanol, ethanol, dichloromethane | [] |

| Storage | Store at 2-8°C under an inert atmosphere | [1] |

Note: Detailed experimental physicochemical data such as boiling point, density, and specific rotation for the (2S,7aS) isomer are not widely available in peer-reviewed literature. The properties of its diastereomer suggest it is a high-boiling liquid.

Synthesis and Stereochemical Control

The Principle of Chiral Pool Synthesis

The most efficient way to synthesize enantiomerically pure molecules is to start with a readily available, inexpensive chiral molecule—a strategy known as chiral pool synthesis. For pyrrolizidine alkaloids, derivatives of the amino acid proline are common starting points[8].

-

To obtain the (7aS) bridgehead stereochemistry, one would typically start from a D-proline derivative. This is in contrast to the synthesis of the (7aR) diastereomers, which would logically start from L-proline.

Proposed Synthetic Pathway for this compound

The proposed synthesis involves three key stages:

-

Elaboration of a D-proline derivative: Building a side chain that will be used to form the second ring.

-

Stereoselective Fluorination: Introducing the fluorine atom with the desired (S) configuration.

-

Cyclization: Forming the bicyclic pyrrolizidine core.

Caption: Proposed synthetic workflow for the title compound.

Causality Behind Experimental Choices:

-

Starting Material: (4S)-hydroxy-D-proline is chosen to set the stereochemistry at C4 (which will become C2 in the final product) and to provide the foundation for the (7aS) bridgehead. The hydroxyl group is the handle for introducing the fluorine atom.

-

Fluorination Step: The conversion of the hydroxyl group in precursor IV to a fluorine atom in V is the most critical step for stereocontrol at C2. Using a reagent like Diethylaminosulfur trifluoride (DAST) on a secondary alcohol typically proceeds through an S_N2 mechanism. This results in a clean inversion of configuration . Therefore, starting with an (R)-alcohol at this position will yield the desired (S)-fluoride. The synthetic sequence must be designed to produce this specific alcohol precursor.

-

Cyclization: The final step, an intramolecular reductive amination, forms the second ring. The aldehyde (VI ) reacts with the secondary amine of the proline ring to form a cyclic iminium ion, which is then reduced in situ (e.g., with NaBH₃CN) to yield the final pyrrolizidine structure. This cyclization locks in the (7aS) stereocenter inherited from the D-proline backbone.

Representative Experimental Protocol (Proposed)

Disclaimer: The following is a representative, theoretical protocol based on analogous reactions in the literature. It has not been experimentally validated and would require optimization.

Step 1: Synthesis of Fluorinated Ester (V) from Amino Alcohol (IV)

-

To a stirred solution of the protected amino alcohol precursor IV (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the fluorinated ester V .

Applications in Medicinal Chemistry

While specific applications of the (2S,7aS) isomer are not yet prevalent in the literature, the proven utility of its diastereomer provides a strong rationale for its synthesis and evaluation in drug discovery programs.

Proven Application of the Scaffold: KRAS Inhibitors

The ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol scaffold is a key structural component of several novel, potent, and selective inhibitors of the KRAS G12D oncoprotein[1]. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, making it a high-priority therapeutic target[1].

Caption: Logical relationship of the building block to KRAS inhibitor function.

In these inhibitors, the pyrrolizidine core serves to orient the pharmacophoric elements correctly to bind within the "Switch II" pocket of the KRAS protein. The fluorine atom contributes to both metabolic stability and binding affinity.

Potential Applications of the (2S,7aS) Isomer

The synthesis of the (2S,7aS) diastereomer is a logical step in any SAR study built around this scaffold. By inverting the stereocenter at the C2 position, researchers can determine:

-

Stereochemical Requirements for Binding: Does the target protein have a strict preference for the (2R) configuration, or is the (2S) isomer equally or more potent? This information is crucial for optimizing lead compounds.

-

Off-Target Effects: Sometimes, one enantiomer or diastereomer is responsible for the desired activity, while the other contributes to off-target toxicity. Testing all accessible stereoisomers is a key part of preclinical safety assessment.

-

Novel Intellectual Property: A drug candidate based on the (2S,7aS) isomer would represent a distinct chemical entity from one based on the (2R,7aS) isomer, opening up new patenting opportunities.

Beyond oncology, this building block is a candidate for developing novel agents targeting the central nervous system, where the rigid scaffold and modulated basicity could be advantageous for designing receptor modulators (e.g., for GABA or acetylcholine receptors)[].

Conclusion and Future Outlook

This compound is a high-value chiral building block with significant potential in drug discovery. While its diastereomer has taken the spotlight in the development of KRAS inhibitors, the (2S,7aS) isomer is an indispensable tool for elucidating detailed structure-activity relationships and developing second-generation therapeutics. The proposed synthesis, rooted in established principles of stereocontrolled chemistry, provides a clear path to accessing this molecule. As the demand for sophisticated, three-dimensional, and fluorinated scaffolds continues to grow, this building block is poised to become an important component in the medicinal chemist's toolbox for creating safer and more effective medicines.

References

-

This compound. (n.d.). Chemical Bridge. [Link]

-

Diastereoselective Synthesis of Fluorine-Containing Pyrrolizidines via Triphenylcarbenium Tetrafluoroborate-Promoted Carbofluorination. (2015). Journal of Organic Chemistry. [Link]

-

Direct enantioselective synthesis of pyrrolizidines. (2015). ResearchGate. [Link]

-

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. (n.d.). PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Institutes of Health. [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. (2021). ResearchGate. [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2021). MDPI. [Link]

Sources

- 1. ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol|CAS 2097518-76-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. This compound,2820537-15-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ((2S,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)metha… [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Value of ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol in Drug Discovery

An in-depth guide to the application of the fluorinated pyrrolizidine building block, ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its significance, synthesis, and practical applications, complete with detailed protocols and workflows.

The confluence of fluorine chemistry and privileged scaffolds is a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1][2] The pyrrolizidine core, a bicyclic nitrogen-containing heterocycle, provides a rigid, three-dimensional structure that is valuable for exploring chemical space and achieving specific interactions with biological targets.[][4]

This compound emerges as a particularly valuable building block by combining these features. It presents a fluorinated pyrrolizidine scaffold with two defined chiral centers: a fluorotertiary carbon and an azaquaternary carbon.[5] This specific stereochemistry is crucial for precise interactions with target proteins.[5] The primary alcohol functional group serves as a versatile handle for synthetic elaboration, allowing for its incorporation into a wide array of more complex molecules.[6] This building block is noted for its role as a key intermediate in the synthesis of novel inhibitors targeting KRAS mutations, which are significant drivers in many human cancers.[5] Furthermore, its structural characteristics make it a promising scaffold for developing neuroprotective agents and other central nervous system (CNS) therapeutics.[]

Physicochemical Characteristics and Synthesis

A thorough understanding of a building block's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄FNO | [5][7] |

| Molecular Weight | 159.20 g/mol | [5][7] |

| CAS Number | 2820537-15-1 | [6][7] |

| Appearance | (Not specified, likely a solid or oil) | |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | [] |

| Storage | 2-8°C, under an inert atmosphere, protected from light | [5][6] |

Illustrative Synthesis Protocol

The synthesis of this chiral molecule is non-trivial due to its two stereocenters.[8] While specific, detailed preparations are often proprietary, a general, plausible route can be conceptualized based on patent literature, which suggests a process involving ozonation and chiral separation to ensure high chiral purity.[5][8]

Protocol: Multi-step Synthesis of this compound

-

Objective: To outline a representative synthetic pathway for the title compound.

-

Causality: This pathway is designed to construct the pyrrolizidine core and introduce the fluorine and hydroxymethyl groups with the correct stereochemistry. Each step is chosen for its known reliability in heterocyclic synthesis.

Step 1: Pyrrolizidinone Formation

-

React a suitable proline derivative with a four-carbon building block (e.g., a protected γ-halobutyrate) under basic conditions to form a bicyclic lactam (a pyrrolizidinone).

-